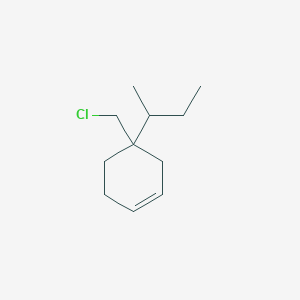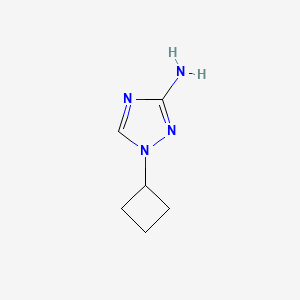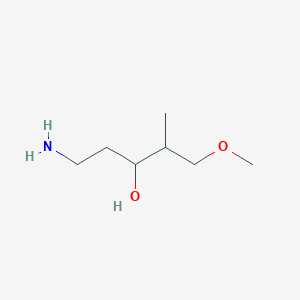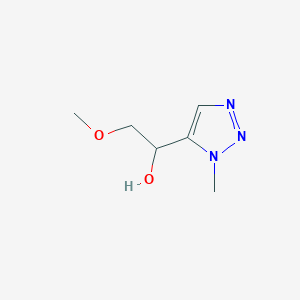![molecular formula C13H25N3O3 B13177683 tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring, a methylamino group, and a tert-butyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Vorbereitungsmethoden
The synthesis of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar steps but are optimized for larger-scale production and higher yields.
Analyse Chemischer Reaktionen
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium hydroxide. For example, the compound can undergo palladium-catalyzed cross-coupling reactions with various aryl halides in the presence of cesium carbonate as a base in 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects and its role in drug development. For instance, it is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with strong activity against both Gram-positive and Gram-negative bacteria . In industry, it is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its piperidine ring and methylamino group can interact with specific enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate can be compared with other similar compounds, such as tert-butyl carbamate and tert-butyl N-(piperidin-4-yl)carbamate . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C13H25N3O3 |
|---|---|
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
tert-butyl N-[1-[2-(methylamino)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-10-5-7-16(8-6-10)11(17)9-14-4/h10,14H,5-9H2,1-4H3,(H,15,18) |
InChI-Schlüssel |
VXPSMZHKVZFUHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)







![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)



![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)

